N-Oleoyl Valine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oleoyl Valine can be synthesized through amidation reactions involving N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines . These reactions typically require specific conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves the reaction of oleic acid with valine under controlled conditions to form the desired amide bond .
Chemical Reactions Analysis
Types of Reactions: N-Oleoyl Valine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the double bonds in the oleoyl chain.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated fatty acids .
Scientific Research Applications
N-Oleoyl Valine has several scientific research applications, including:
Chemistry: It is used to study the properties and reactions of N-acyl amines.
Biology: It is involved in research on thermoregulation and mitochondrial uncoupling.
Industry: It is used in the development of new materials and compounds with specific properties.
Mechanism of Action
N-Oleoyl Valine exerts its effects by acting as an antagonist at the transient receptor potential vanilloid type 3 receptor . This receptor is involved in thermoregulation and inflammatory responses. The compound’s interaction with this receptor can modulate various physiological processes, including temperature regulation and inflammation .
Comparison with Similar Compounds
N-Arachidonoyl Ethanolamine:
N-Oleoyl Dopamine: This compound is an endovanilloid and endocannabinoid that acts as a transient receptor potential vanilloid type 1 receptor agonist.
Uniqueness of N-Oleoyl Valine: this compound is unique due to its specific interaction with the transient receptor potential vanilloid type 3 receptor and its role in thermoregulation and inflammation . Unlike other N-acyl amides, it has distinct physiological effects and applications in scientific research .
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPUGFHAACUMH-GJCOWUBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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